molecular formula C15H11ClN2O B2732850 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 5571-50-6

8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2732850
CAS No.: 5571-50-6
M. Wt: 270.72
InChI Key: ZQNMREXZDXVUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, in particular, has been studied for its potential pharmacological effects and its role as a precursor in the synthesis of other benzodiazepine derivatives .

Scientific Research Applications

8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is not available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Preparation Methods

The synthesis of 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield .

Comparison with Similar Compounds

8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one can be compared with other benzodiazepine derivatives such as:

Each of these compounds has unique properties that make them suitable for specific therapeutic applications, highlighting the versatility and importance of benzodiazepine derivatives in medicinal chemistry.

Properties

IUPAC Name

8-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-11-6-7-12-13(8-11)18-14(19)9-17-15(12)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNMREXZDXVUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC(=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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